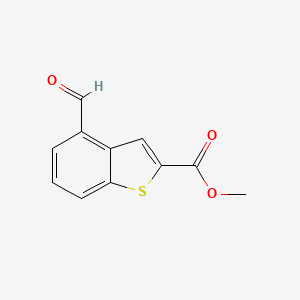

methyl 4-formyl-1-benzothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c1-14-11(13)10-5-8-7(6-12)3-2-4-9(8)15-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGANGDSIFFZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2S1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154628-37-2 | |

| Record name | methyl 4-formyl-1-benzothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Formyl 1 Benzothiophene 2 Carboxylate and Its Precursors

Strategic Approaches to the 1-Benzothiophene Core Construction

The formation of the 1-benzothiophene (or benzo[b]thiophene) skeleton is a cornerstone of synthesizing its derivatives. Key strategies involve the cyclization of benzene-based precursors or the annulation of a benzene (B151609) ring onto an existing thiophene (B33073) moiety.

Cyclization Reactions in the Formation of Substituted Benzothiophenes

Cyclization reactions represent a major class of synthetic routes to the benzothiophene (B83047) core. These methods typically involve the formation of a crucial carbon-sulfur or carbon-carbon bond to close the thiophene ring onto a benzene precursor.

Intramolecular electrophilic cyclization is a powerful method for constructing the benzothiophene ring system. This approach generally starts with an ortho-substituted benzene derivative, such as an o-alkynyl thioether, which contains both the sulfur atom and the carbon chain necessary for ring closure. The reaction is initiated by an electrophile that activates the alkyne, making it susceptible to nucleophilic attack by the adjacent sulfur atom.

A variety of electrophilic reagents can be employed to mediate this cyclization, including iodine (I₂), bromine (Br₂), and N-halosuccinimides (NBS, NIS). The use of these reagents results in the formation of a 3-halogenated benzothiophene, which can be a valuable handle for further functionalization through cross-coupling reactions. For instance, the reaction of o-alkynyl thioanisoles with dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt proceeds under ambient conditions to furnish 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position.

The reaction conditions for these cyclizations are generally mild and tolerate a wide range of functional groups, making it a versatile strategy for accessing diverse benzothiophene derivatives.

| Precursor Type | Electrophilic Reagent | Product Type | Key Features |

|---|---|---|---|

| o-Alkynyl Thioanisole | I₂, ICl, NIS, Br₂, NBS | 3-Halo-2-substituted-benzothiophene | Mild conditions; introduces a halogen for further modification. |

| o-Alkynyl Thioanisole | Dimethyl(thiodimethyl)sulfonium salt | 3-Thiomethyl-2-substituted-benzothiophene | Excellent yields; introduces a thiomethyl group. |

| o-Alkynyl Aryl Thioether | Perchloric Acid (HClO₄) | 2,3-Disubstituted-benzothiophene | Promoted by strong acid electrophiles. |

Palladium catalysis offers a highly efficient and versatile platform for the synthesis of benzothiophenes. These methods often involve the formation of carbon-sulfur or carbon-carbon bonds under the influence of a palladium catalyst, enabling the construction of the heterocyclic ring from various precursors.

One prominent strategy is the palladium-catalyzed intramolecular C-H functionalization-arylthiolation. This approach can be applied to substrates like α-aryl-β-mercaptoacrylonitriles, which are generated in situ. The palladium catalyst facilitates the cyclization through an oxidative C-H functionalization pathway, leading to a diverse range of multisubstituted benzothiophenes. This method is compatible with a wide array of substituents on both the benzene ring and at the 2- and 3-positions of the benzothiophene core.

Another powerful palladium-catalyzed method is the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. In the presence of a palladium iodide (PdI₂) catalyst, these precursors are converted into (E)-2-(1-alkenyl)benzothiophenes in good yields. This process involves the activation of the triple bond by the palladium species, followed by intramolecular nucleophilic attack by the sulfur atom.

Furthermore, palladium-catalyzed oxidative alkoxycarbonylation provides a direct route to benzothiophene-2-carboxylic esters. This process uses simple building blocks like 2-(methylthio)phenylacetylenes, carbon monoxide (CO), and an alcohol. The PdI₂/KI catalytic system effectively mediates the cyclization and incorporation of the carbonyl group in one pot.

| Precursor | Catalytic System | Product Type | Yield Range |

|---|---|---|---|

| 1-(2-Mercaptophenyl)-2-yn-1-ols | PdI₂ / KI | (E)-2-(1-Alkenyl)benzothiophenes | 55-82% |

| α-Aryl-β-mercaptoacrylates | Pd(OAc)₂ / Cu(OAc)₂ | Multisubstituted Benzothiophenes | High Yields |

| 2-(Methylthio)phenylacetylenes | PdI₂ / KI, CO, O₂ (air) | Benzothiophene-3-carboxylic Esters | 57-83% |

Thiophene Ring Annulation Strategies

An alternative to building the thiophene ring onto a benzene precursor is to construct the benzene ring onto a pre-existing thiophene. This "benzoannulation" approach is particularly useful for creating uniquely substituted benzothiophenes that might be difficult to access through other means.

One such strategy involves the TiCl₄-promoted hetero-type benzannulation of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols. This reaction proceeds smoothly to produce substituted 4-chlorobenzothiophenes. This method is distinctive as it forms the benzene ring from thiophene cores, a reversal of the more traditional synthetic paradigm.

Another elegant approach is the consecutive thiophene-annulation reaction starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents. This method allows for the modular construction of π-extended thienoacene systems that contain the semanticscholar.orgbenzothieno[3,2-b] semanticscholar.orgbenzothiophene (BTBT) substructure. The strategy is particularly effective for synthesizing unsymmetrical derivatives.

Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur (S₈) also provide a pathway to benzothiophene derivatives. This process involves a thiophene annulation that proceeds via sequential alkyne insertion, C-H activation, and sulfur atom transfer, often with high regioselectivity.

Installation of Formyl and Carboxylate Functionalities at Specific Positions

The ester at C2 can be installed either during the ring formation or by functionalizing a pre-formed benzothiophene. The formyl group at C4, however, presents a significant regiochemical challenge, as electrophilic substitution on the benzothiophene ring typically favors the C2 and C3 positions.

Regioselective Formylation Reactions

Introducing a formyl group at the C4 position of a benzothiophene, especially one already substituted at C2, requires overcoming the inherent reactivity patterns of the heterocyclic system. Direct electrophilic formylation methods often lack the desired regioselectivity.

The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic rings, illustrates this challenge. When applied to 4-methoxybenzo[b]thiophene, formylation occurs preferentially at the C7 position of the benzene ring, rather than the C4 position. This outcome highlights the influence of existing substituents and the electronic nature of the benzothiophene system, which can direct electrophiles away from the C4 position.

To achieve C4 formylation, more sophisticated strategies are necessary:

Directed Ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is the use of a directing group. A substituent at the C3 or C5 position that can coordinate to an organolithium reagent (e.g., n-BuLi) can direct deprotonation specifically to the C4 position. The resulting C4-lithiated intermediate can then be trapped with a formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group with high precision. While a well-established technique for arenes, its application would require a precursor with a suitable directing group. thieme-connect.de

Activation via S-Oxides: Recent research has shown that benzothiophenes can be activated for C4-functionalization by oxidation of the sulfur atom to the corresponding S-oxide. nih.gov This modification alters the electronic properties of the ring system. For benzothiophenes bearing an electron-withdrawing group at C3, this activation enables formal C-H/C-H coupling with phenols at the C4 position. nih.govresearchgate.net Although this method has been demonstrated for arylation, it reveals a viable strategy for activating the C4 position, making it susceptible to attack. This approach is notably compatible with sensitive functionalities like formyl groups. nih.govresearchgate.net

The synthesis of the target molecule would likely proceed by first constructing a methyl 1-benzothiophene-2-carboxylate precursor. This could be achieved through various cyclization methods or by esterification of the commercially available 1-benzothiophene-2-carboxylic acid. The subsequent C4-formylation would then be the key, regiochemically challenging step, likely requiring a directed metalation or a novel activation strategy.

| Method | Reagents | Position Targeted | Key Considerations |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃ / DMF | C2, C3, or C7 (Substituent Dependent) | Generally not selective for C4; regioselectivity is highly dependent on existing substituents. |

| Directed Ortho-Metalation (DoM) | Directing Group, n-BuLi, then DMF | C4 (or other ortho positions) | Requires a suitable directing group at C3 or C5 to ensure C4 lithiation. |

| S-Oxide Activation | Oxidation (e.g., m-CPBA), then coupling partner | C4 | Novel method for C4-arylation; demonstrates a strategy for activating the C4 position. |

Multi-Step Organic Synthesis Routes to Methyl 4-Formyl-1-Benzothiophene-2-Carboxylate

The construction of the this compound molecule typically proceeds through a multi-step synthesis, as direct introduction of all functional groups in a single step is challenging. A plausible and efficient strategy involves the initial synthesis of the benzothiophene core, followed by the introduction of the required functional groups.

A common approach begins with the synthesis of the precursor, methyl 1-benzothiophene-2-carboxylate. This can be achieved through the reaction of a 2-halobenzaldehyde, such as 2-chlorobenzaldehyde (B119727) or 2-bromobenzaldehyde, with methyl thioglycolate in the presence of a base. This reaction proceeds via a nucleophilic substitution followed by an intramolecular condensation to form the thiophene ring fused to the benzene ring.

Once methyl 1-benzothiophene-2-carboxylate is obtained, the next critical step is the introduction of the formyl group at the 4-position of the benzothiophene ring system. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, including benzothiophenes. jk-sci.comijpcbs.comwikipedia.org This reaction typically employs a Vilsmeier reagent, which is formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). thieme-connect.de The electrophilic Vilsmeier reagent then attacks the electron-rich 4-position of the benzothiophene ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound. The reaction temperature for Vilsmeier-Haack reactions can range from below 0°C to 80°C, depending on the reactivity of the substrate. jk-sci.com

Synthesis from 3-Formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid Derivatives

While the name might suggest a direct lineage, the synthesis of the aromatic this compound from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid derivatives is not a straightforward or common route. The latter compound possesses a saturated cyclohexane (B81311) ring fused to the thiophene, in contrast to the fully aromatic benzene ring in the target molecule. Furthermore, documented reactions involving this tetrahydro precursor often focus on the reduction of the formyl group to a methyl group, rather than aromatization of the saturated ring while preserving the formyl and carboxyl functionalities. researchgate.net Therefore, this class of compounds is generally not considered a direct or practical precursor for the synthesis of this compound.

Exploration of Alternative Precursors and Reaction Conditions

The exploration of alternative precursors and reaction conditions is a continuous effort in organic synthesis to improve yields, reduce costs, and enhance the environmental friendliness of chemical processes.

An alternative synthetic strategy for this compound could involve the synthesis of 4-formyl-1-benzothiophene-2-carboxylic acid as a key intermediate, followed by esterification as described in section 2.2.2. The synthesis of this carboxylic acid could potentially start from 2-mercaptobenzaldehyde. researchgate.net

Another avenue for exploration is the use of different formylating agents for the introduction of the aldehyde group onto the methyl 1-benzothiophene-2-carboxylate core. While the Vilsmeier-Haack reaction is a powerful tool, other formylation methods, such as the Duff reaction or the Rieche formylation, could be investigated, although they may offer different regioselectivity and yields.

Furthermore, palladium-catalyzed cross-coupling reactions could offer an alternative route to construct the benzothiophene skeleton from different starting materials. The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve the desired product efficiently.

Chemical Transformations and Reactivity of Methyl 4 Formyl 1 Benzothiophene 2 Carboxylate

Reactions Involving the Formyl Group

The aldehyde functionality is a versatile site for numerous chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

The formyl group of methyl 4-formyl-1-benzothiophene-2-carboxylate can be reduced to either a hydroxymethyl group (an alcohol) or fully reduced to a methyl group, depending on the reducing agent employed.

Chemoselective reduction of the aldehyde in the presence of the ester is a key consideration. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones without affecting less reactive ester groups. The reduction of a similar compound, methyl 4-formylbenzoate, using NaBH₄ in 95% ethanol (B145695) selectively transforms the formyl group into a hydroxymethyl group, leaving the methyl ester intact.

For the complete reduction of the formyl group to a methyl group, more robust methods are required. A chemoselective reduction has been demonstrated on a related benzothiophene (B83047) structure, 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, using a combination of triethylsilane (Et₃SiH) and iodine (I₂) in dichloromethane (B109758) (DCM). This system effectively converts the formyl group directly to a methyl group while preserving the carboxylic acid, indicating its likely compatibility with the ester group on the target molecule. researchgate.net

| Transformation | Reagent(s) | Substrate Example | Product | Conditions |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Methyl 4-formylbenzoate | Methyl 4-(hydroxymethyl)benzoate | 95% Ethanol, Ice Bath |

| Reduction to Methyl | Triethylsilane (Et₃SiH) / Iodine (I₂) | 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | Dichloromethane (DCM), 0-5°C |

The formyl group is readily oxidized to a carboxylic acid group using strong oxidizing agents. This transformation converts the aldehyde into a higher oxidation state, yielding 2-(methoxycarbonyl)-1-benzothiophene-4-carboxylic acid.

Common and effective reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and Jones reagent (a solution of chromium trioxide, CrO₃, in aqueous sulfuric acid). wikipedia.orgadichemistry.com The oxidation of aldehydes to carboxylic acids with Jones reagent proceeds via the formation of a hydrate (B1144303) intermediate in the aqueous-acidic medium, which is then further oxidized. organic-chemistry.orgchemistrysteps.com Similarly, potassium permanganate is a powerful oxidizing agent that efficiently converts aldehydes to carboxylic acids, often under basic conditions, followed by an acidic workup. libretexts.org

| Oxidizing Agent | Typical Conditions | Product |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0-25°C | 2-(methoxycarbonyl)-1-benzothiophene-4-carboxylic acid |

| Potassium Permanganate (KMnO₄) | Basic solution, followed by acid workup | 2-(methoxycarbonyl)-1-benzothiophene-4-carboxylic acid |

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by primary amines, leading to the formation of an imine, commonly known as a Schiff base. This condensation reaction typically occurs by heating the aldehyde and amine in a solvent like ethanol, sometimes with a trace amount of acid catalyst to facilitate the dehydration step. The reaction involves the initial formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the characteristic carbon-nitrogen double bond (-C=N-) of the Schiff base. beilstein-journals.org This reaction provides a straightforward method for introducing diverse N-substituted imine moieties.

| Primary Amine | Resulting Schiff Base Product |

| Aniline | Methyl 4-(((phenyl)imino)methyl)-1-benzothiophene-2-carboxylate |

| Benzylamine | Methyl 4-(((benzyl)imino)methyl)-1-benzothiophene-2-carboxylate |

| Ethanolamine | Methyl 4-(((2-hydroxyethyl)imino)methyl)-1-benzothiophene-2-carboxylate |

The formyl group readily undergoes nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. This 1,2-addition reaction breaks the C=O pi bond and, after protonation, results in the formation of a secondary alcohol.

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are potent nucleophiles commonly used for this purpose. The reaction of this compound with a Grignard reagent would yield a secondary alcohol where a new carbon-carbon bond is formed. It is crucial that the reaction is performed under anhydrous conditions to prevent the quenching of the highly reactive organometallic reagent.

| Nucleophilic Reagent | Intermediate Product (Alkoxide) | Final Product (Secondary Alcohol) |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium bromo(1-(2-(methoxycarbonyl)-1-benzothiophen-4-yl)ethoxide) | Methyl 4-(1-hydroxyethyl)-1-benzothiophene-2-carboxylate |

| Phenyllithium (C₆H₅Li) | Lithium (1-(2-(methoxycarbonyl)-1-benzothiophen-4-yl)-1-phenyl)methoxide | Methyl 4-(hydroxy(phenyl)methyl)-1-benzothiophene-2-carboxylate |

Reactions Involving the Carboxylate Ester Group

The methyl carboxylate group is generally less reactive than the formyl group, particularly towards nucleophiles. However, it can undergo specific transformations, most notably hydrolysis.

The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 4-formyl-1-benzothiophene-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an effectively irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction proceeds through an addition-elimination mechanism to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. To drive the equilibrium towards the carboxylic acid product, an excess of water is typically used.

Transesterification Processes

The methyl ester at the C2 position is susceptible to transesterification, a process that exchanges the methyl group for a different alkyl group from an alcohol. This reaction is typically catalyzed by acids, bases, or organometallic compounds. While specific studies on this compound are not prevalent, the reactivity can be inferred from general procedures for the transesterification of aromatic methyl esters.

The reaction proceeds by nucleophilic attack of an alcohol on the carbonyl carbon of the ester. The efficiency of the reaction depends on the catalyst, the nature of the alcohol, and the reaction conditions. Lewis acids, such as metal triflates, can activate the ester carbonyl, while base catalysts deprotonate the incoming alcohol to increase its nucleophilicity.

Table 1: Representative Catalytic Systems for Transesterification

| Catalyst Type | Example Catalyst | Typical Alcohol | General Conditions |

|---|---|---|---|

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Ethanol, Isopropanol | Reflux in alcohol, microwave irradiation can reduce reaction times. |

| Heterogeneous Base | K₂HPO₄ | Methanol | Mild conditions, tolerates various functional groups. |

| Organometallic | Tetranuclear Zinc Cluster | Various primary & secondary alcohols | Mild conditions, can be performed solvent-free. |

For this compound, the choice of catalyst would be critical to avoid side reactions involving the formyl group, favoring milder, more selective catalytic systems.

Amidation Reactions

The conversion of the C2-methyl ester to an amide can be achieved by reaction with a primary or secondary amine. This transformation, known as aminolysis, is often more challenging than transesterification and typically requires forcing conditions or the use of catalysts or coupling agents. Direct reaction with an amine often requires high temperatures, which could be detrimental to the sensitive formyl group.

A more effective approach involves the use of modern coupling agents that activate the ester or the corresponding carboxylate salt. For instance, reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can facilitate the direct coupling of carboxylates with amines under mild conditions, which would be advantageous for this substrate. acs.org Catalytic systems, such as those based on nickel or niobium, have also been developed for the direct amidation of esters. researchgate.netyoutube.com

A related transformation is the synthesis of a carbohydrazide, which can be achieved by reacting the ester with hydrazine (B178648). This method, however, can sometimes lead to mixtures of products that are difficult to purify. wikipedia.org

Table 2: Common Reagents for Amidation of Methyl Esters

| Method | Reagent/Catalyst | Amine | General Conditions |

|---|---|---|---|

| Direct Coupling | HBTU / Hünig's base | Primary or secondary amines | Room temperature, 1-2 hours |

| Catalytic Amidation | Ni(cod)₂ / IPr ligand | Primary and secondary amines | High temperature (e.g., 140 °C), Toluene |

Reactions Involving the Benzothiophene Heterocycle

The benzothiophene ring system is aromatic and undergoes substitution reactions. However, the presence of two strong electron-withdrawing groups (EWGs)—the formyl group at C4 and the methoxycarbonyl group at C2—renders the entire ring system significantly electron-deficient. This has a profound effect on its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on unsubstituted benzothiophene preferentially occurs at the electron-rich C3 position. nih.gov In the target molecule, this position is unavailable. Furthermore, the two EWGs strongly deactivate the entire aromatic system towards electrophilic attack by withdrawing electron density. masterorganicchemistry.com

Substitution is therefore expected to be difficult and will occur on the benzene (B151609) portion of the molecule at the least deactivated positions. The C4-formyl and C2-ester groups direct incoming electrophiles to positions that are meta relative to their own.

Position 7: This position is meta to the C4-formyl group.

Position 5: This position is also meta to the C4-formyl group's influence.

Position 6: This position is ortho/para to the EWGs and would be highly deactivated.

Therefore, electrophilic attack, if successful, is predicted to occur primarily at the C7 or C5 positions. Computational studies using Density Functional Theory (DFT) can predict the sites most susceptible to electrophilic attack by mapping the electron density and calculating electrostatic potential charges. For deactivated systems, the position with the least positive charge (or most negative) on the benzene ring would be the favored site of attack. pixel-online.netconicet.gov.ar Studies on the nitration of similarly substituted benzothiophene-2-carboxylic acids have shown that substitution indeed occurs on the benzene ring at positions 4, 6, and 7, confirming the feasibility of such reactions despite deactivation. rsc.org

Nucleophilic Aromatic Substitution Patterns

The electron-deficient nature of the benzothiophene ring in this compound makes it an excellent candidate for nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present. wikipedia.orglibretexts.org The molecule itself does not possess a typical leaving group like a halogen.

However, if a halogen atom were introduced onto the benzene ring (e.g., at C5 or C7), it would be highly activated towards displacement by nucleophiles. The strong electron-withdrawing effects of the formyl and carboxylate groups would stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org For an SₙAr reaction to occur, the EWGs must be positioned ortho or para to the leaving group.

A leaving group at C5 would be ortho to the C4-formyl group.

A leaving group at C7 would be para to the C4-formyl group's influence across the ring system.

Both positions would be activated for SₙAr, making halogenated derivatives of this compound valuable intermediates for further functionalization.

Functionalization at Unsubstituted Positions (e.g., Halogenation)

Functionalization at the unsubstituted C5, C6, and C7 positions would proceed via electrophilic aromatic substitution, as discussed in section 3.3.1. Halogenation is a common example of such a transformation. Due to the deactivation of the ring, forcing conditions or a potent Lewis acid catalyst would likely be required. masterorganicchemistry.com

Based on the directing effects of the existing substituents, halogenation is expected to occur at the C7 or C5 positions. The choice of halogenating agent can influence the outcome and reactivity.

Table 3: Common Reagents for Halogenation of Deactivated Aromatic Rings

| Halogenation | Reagent | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Bromination | Bromine (Br₂) | Ferric bromide (FeBr₃) | 7-bromo and/or 5-bromo derivative |

| Chlorination | Chlorine (Cl₂) | Aluminum chloride (AlCl₃) | 7-chloro and/or 5-chloro derivative |

Investigations into Reaction Mechanism and Kinetics

Detailed mechanistic and kinetic studies on this compound are limited. However, insights can be drawn from studies on related substituted benzothiophenes and other aromatic systems.

The kinetics of electrophilic substitution reactions on this molecule would be significantly slower compared to unsubstituted benzothiophene. acs.org The electron-withdrawing substituents increase the activation energy for the formation of the cationic Wheland intermediate, which is the rate-determining step in EAS. This deactivating effect can be quantified using Hammett plots in related systems, which correlate reaction rates with substituent electronic parameters.

For potential SₙAr reactions on a halogenated derivative, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized Meisenheimer complex. wikipedia.org The presence of two strong EWGs would accelerate this step, leading to faster reaction kinetics compared to an aryl halide with only one EWG.

Computational methods, particularly DFT, are powerful tools for investigating reaction mechanisms for such complex molecules. conicet.gov.ar These calculations can determine the transition state energies for substitution at different positions, providing a theoretical basis for the observed (or predicted) regioselectivity. Analysis of the frontier molecular orbitals (HOMO and LUMO) can also offer insights into the molecule's reactivity towards electrophiles and nucleophiles. nih.gov

Mechanistic Pathways of Functional Group Interconversions

The formyl and methyl carboxylate groups on the this compound scaffold can undergo a range of chemical reactions, leading to diverse derivatives. The mechanistic pathways for these transformations are generally analogous to those established for other aromatic aldehydes and esters.

Reactions of the Formyl Group:

The aldehyde group is a versatile functional handle for synthetic modifications. Key transformations include oxidation, reduction, and carbon-carbon bond formation.

Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or completely deoxygenated to a methyl group.

Reduction to Alcohol: This is typically achieved using mild reducing agents like sodium borohydride (NaBH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by a protic solvent (e.g., ethanol) to yield the corresponding alcohol, methyl 4-(hydroxymethyl)-1-benzothiophene-2-carboxylate.

Reduction to Methyl Group: Complete reduction of the formyl group to a methyl group can be accomplished under more forcing conditions. While specific studies on this compound are not prevalent, analogous transformations on related structures, such as the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using a triethylsilane/iodine (Et₃SiH/I₂) system, have been reported. mdpi.comresearchgate.net This type of reaction, a form of ionic hydrogenation, is proposed to proceed through the formation of an intermediate silyl (B83357) acetal (B89532) or via reduction of an iodinated intermediate. Classic methods like the Wolff-Kishner or Clemmensen reductions are also common for this transformation.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. The mechanism generally involves the formation of a hydrate intermediate at the aldehyde, which is then oxidized. This would yield 1-benzothiophene-2,4-dicarboxylic acid 2-methyl ester.

Condensation Reactions: The aldehyde functionality is an excellent electrophile for condensation reactions.

Hydrazone Formation: Reaction with hydrazine derivatives (e.g., hydrazine, phenylhydrazine, semicarbazide) leads to the formation of corresponding hydrazones. nih.gov The mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. These reactions are often catalyzed by a small amount of acid.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the formyl group into an alkene, allowing for the extension of the carbon chain. The mechanism involves the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately eliminating triphenylphosphine (B44618) oxide to give the alkene.

Aldol-type Condensations: In the presence of a base, the formyl group can react with enolates or other carbon nucleophiles (e.g., ketones in the Friedländer annulation) to form new carbon-carbon bonds. nih.gov

Reactions of the Methyl Carboxylate Group:

The methyl ester at the 2-position is less reactive than the aldehyde but can still undergo several important transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4-formyl-1-benzothiophene-2-carboxylic acid) under either acidic or basic (saponification) conditions. Base-catalyzed hydrolysis is generally irreversible and proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to expel the methoxide (B1231860) leaving group.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the methyl ester into a primary, secondary, or tertiary amide, respectively. This aminolysis reaction typically requires heat or catalysis and proceeds through a nucleophilic acyl substitution mechanism.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol, yielding [4-(hydroxymethyl)-1-benzothiophen-2-yl]methanol. This reduction would likely also reduce the formyl group. Selective reduction in the presence of an aldehyde can be challenging but may be achieved with specific reagents that show preference for esters.

The following table summarizes key functional group interconversions for this compound.

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Formyl (-CHO) | Sodium borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) | Reduction |

| Formyl (-CHO) | Triethylsilane/Iodine (Et₃SiH/I₂) | Methyl (-CH₃) | Reduction |

| Formyl (-CHO) | Potassium permanganate (KMnO₄) | Carboxyl (-COOH) | Oxidation |

| Formyl (-CHO) | Hydrazine (H₂NNH₂) | Hydrazone (-CH=NNH₂) | Condensation |

| Methyl Carboxylate (-COOCH₃) | NaOH / H₂O, then H₃O⁺ | Carboxyl (-COOH) | Hydrolysis |

| Methyl Carboxylate (-COOCH₃) | Ammonia (NH₃) | Amide (-CONH₂) | Amidation |

| Methyl Carboxylate (-COOCH₃) | Lithium aluminum hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) | Reduction |

Kinetic Studies of Key Transformations

Detailed kinetic studies, including reaction rates, rate constants, and activation energies, specifically for the transformations of this compound are not extensively documented in the surveyed scientific literature. However, the kinetics of these reactions can be inferred from general principles of physical organic chemistry and studies on analogous systems.

The rate of the functional group interconversions would be influenced by several factors:

Electronic Effects: The electron-rich nature of the benzothiophene ring system can influence the electrophilicity of the carbonyl carbons. The sulfur atom can donate electron density into the ring via resonance, which may slightly decrease the reactivity of the formyl and carboxylate groups towards nucleophiles compared to their analogues on simple benzene rings. The relative positions of the substituents also play a crucial role in modulating this electronic influence.

Steric Hindrance: The proximity of the substituents on the benzothiophene ring could introduce steric hindrance, potentially affecting the rate at which reagents can approach the reactive centers. However, for the given substitution pattern, significant steric impediment is not anticipated for most common reagents.

Reagent and Solvent: The nature of the reagent and the polarity of the solvent are critical. For instance, in hydride reductions, the choice between NaBH₄ and LiAlH₄ will drastically affect the reaction rate and outcome, with LiAlH₄ being a much more powerful and less selective reducing agent. Similarly, the choice of solvent can affect the solubility of reagents and stabilize or destabilize transition states, thereby altering the reaction kinetics.

Temperature and Catalysis: As with most chemical reactions, the rate of transformations will increase with temperature, as described by the Arrhenius equation. The use of appropriate catalysts (e.g., acid or base catalysis for condensation and hydrolysis reactions) provides an alternative reaction pathway with a lower activation energy, thus significantly increasing the reaction rate.

Utilization of this compound as a Building Block

The inherent reactivity of the formyl and ester groups makes this compound an ideal starting point for synthesizing a variety of more elaborate molecules, from novel ring systems to complex, multi-component architectures.

The aldehyde function serves as a primary reaction site for cyclization and condensation reactions to form new heterocyclic rings. For instance, reaction with various hydrazine derivatives can lead to the formation of fused pyridazine (B1198779) or pyrazole (B372694) systems. Similarly, condensation with compounds containing active methylene (B1212753) groups adjacent to a nitrile, such as malononitrile (B47326), can proceed through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield highly substituted, fused thiophene (B33073) or pyridine (B92270) rings. The synthesis of novel benzo[b]thiophene libraries often leverages the reactivity of aldehyde precursors in one-pot domino reactions to generate significant molecular diversity. researchgate.net

A key application for benzothiophene aldehydes is in the construction of fused pyridine rings, leading to therapeutically relevant scaffolds like benzothieno[3,2-b]pyridines. A powerful method for this transformation is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comorganic-chemistry.org

While this compound does not possess the required ortho-amino group for a direct Friedländer reaction, a straightforward synthetic modification can prepare it for such a cyclization. For example, nitration at the 3-position followed by reduction would yield the corresponding 3-amino-4-formyl derivative. This intermediate could then react with various ketones or 1,3-dicarbonyl compounds under acid or base catalysis to construct the fused pyridine ring of the benzothieno[3,2-b]pyridine system. nih.gov This strategy has been successfully employed to synthesize a range of benzothieno[3,2-b]pyridine derivatives from functionalized 2-amino-benzothiophene aldehydes. nih.gov

The dual functionality of this compound allows for its use in sequential or multi-component reactions to build complex molecular structures. The aldehyde can be transformed into an alkene via a Wittig or Horner-Wadsworth-Emmons reaction, which can then undergo further reactions like cycloadditions or metathesis. wikipedia.org Simultaneously or sequentially, the ester group can be modified, for example, by hydrolysis to a carboxylic acid followed by amide coupling, linking the benzothiophene core to other molecular fragments. This orthogonal reactivity is crucial for the efficient assembly of intricate molecules with potential applications in drug discovery and materials science.

Design and Synthesis of Derivatives with Modified Functional Groups

Beyond its role as a scaffold, targeted modifications of the aldehyde and ester moieties allow for the fine-tuning of molecular properties and the synthesis of a broad spectrum of derivatives.

The formyl group at the 4-position is readily susceptible to a variety of classic condensation reactions, providing access to a wide range of derivatives with extended conjugation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base. This yields α,β-unsaturated products which are themselves valuable synthetic intermediates. researchgate.netresearchgate.net

Wittig Reaction: The reaction with a phosphonium (B103445) ylide (Wittig reagent) is a highly effective method for converting the aldehyde into an alkene, replacing the C=O bond with a C=C bond. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The nature of the ylide determines the stereochemistry of the resulting alkene. libretexts.org

Acylhydrazone Formation: Condensation with carbohydrazides or other hydrazine derivatives produces stable acylhydrazones. This linkage is prevalent in many biologically active compounds, and benzo[b]thiophene acylhydrazones have been investigated as potent antimicrobial agents. nih.gov

| Reaction Name | Reactant Type | Resulting Functional Group/Linkage |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated Dinitrile |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene (typically) |

| Reductive Amination | Amine (R-NH₂) + Reducing Agent | Secondary Amine |

| Acylhydrazone Formation | Hydrazide (R-CONHNH₂) | Acylhydrazone |

The methyl ester at the 2-position provides another handle for derivatization, allowing for the introduction of a different set of functional groups.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide in an aqueous-organic solvent mixture. chemspider.comrsc.org Benzothiophene-2-carboxylic acids are themselves important synthetic intermediates and have been identified as biologically active molecules. nih.gov

Amidation: The ester can be converted to an amide through aminolysis, though this often requires harsh conditions. A more common route is the hydrolysis of the ester to the carboxylic acid, followed by activation (e.g., to an acid chloride or using a coupling agent) and reaction with a primary or secondary amine. rsc.orgkhanacademy.org

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol, yielding the corresponding 2-(hydroxymethyl)benzothiophene derivative. google.com

Grignard Reaction: Reaction with organometallic reagents like Grignard reagents (R-MgBr) can convert the ester into a tertiary alcohol.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH(aq) or LiOH(aq) | Carboxylic Acid |

| Amidation | Amine (R₂NH), often via the carboxylic acid | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary Alcohol |

Derivatization Strategies and Synthetic Applications

Derivatization of the Benzothiophene (B83047) Core

The introduction of substituents onto the benzene (B151609) portion of the methyl 4-formyl-1-benzothiophene-2-carboxylate scaffold is a key strategy for modulating its electronic, steric, and physicochemical properties. These modifications are typically achieved through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The reactivity and regioselectivity of these substitutions are governed by the electronic nature of the benzothiophene ring system and the directing effects of the substituents already present, primarily the formyl group at the C-4 position.

The benzothiophene nucleus itself influences the reaction, and the existing formyl group (-CHO) at C-4 is a deactivating, meta-directing group. libretexts.org Concurrently, the sulfur atom in the thiophene (B33073) ring tends to direct incoming electrophiles to the ortho and para positions relative to itself. In the context of the benzene ring (positions C-4, C-5, C-6, C-7), this activating effect influences positions C-5 and C-7. The convergence of the formyl group's meta-directing influence and the sulfur's directing influence leads to a strong preference for electrophilic attack at the C-5 and C-7 positions.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can be employed to introduce a variety of functional groups onto the benzene ring. libretexts.orgmasterorganicchemistry.com

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can serve as a versatile intermediate for further functionalization, such as reduction to an amino group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com Given the directing effects of the parent molecule, nitration is expected to yield a mixture of 5-nitro and 7-nitro derivatives.

Table 1: Representative Nitration Reaction

| Reactant | Reagents | Expected Products |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | Methyl 4-formyl-5-nitro-1-benzothiophene-2-carboxylate and Methyl 4-formyl-7-nitro-1-benzothiophene-2-carboxylate |

Halogenation

Halogenation, particularly bromination and chlorination, introduces halogen atoms onto the benzene ring. These reactions typically proceed in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, which polarizes the halogen molecule to create a potent electrophile. masterorganicchemistry.com The resulting aryl halides are valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. The substitution pattern follows the established directing effects, leading predominantly to 5- and 7-halo derivatives.

Table 2: Representative Bromination Reaction

| Reactant | Reagents | Expected Products |

| This compound | Br₂, FeBr₃ | Methyl 5-bromo-4-formyl-1-benzothiophene-2-carboxylate and Methyl 7-bromo-4-formyl-1-benzothiophene-2-carboxylate |

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄·SO₃) or concentrated sulfuric acid. libretexts.org This reaction is generally reversible. The sulfonic acid group is strongly electron-withdrawing and can be used to influence the molecule's acidity and solubility or act as a blocking group to direct subsequent substitutions. The expected products are the 5- and 7-sulfonic acid derivatives.

Table 3: Representative Sulfonation Reaction

| Reactant | Reagents | Expected Products |

| This compound | Fuming H₂SO₄ (oleum) | Methyl 4-formyl-5-(sulfo)-1-benzothiophene-2-carboxylate and Methyl 4-formyl-7-(sulfo)-1-benzothiophene-2-carboxylate |

The precise ratio of 5- and 7-substituted isomers can be influenced by reaction conditions such as temperature and catalyst choice, which can modulate the kinetic versus thermodynamic control of the reaction. The steric hindrance around the C-5 position, being adjacent to the C-4 formyl group, may favor substitution at the C-7 position under certain conditions.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Formyl 1 Benzothiophene 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For methyl 4-formyl-1-benzothiophene-2-carboxylate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton groups.

Aldehyde Proton (-CHO): A single proton, appearing as a singlet, would be expected in the downfield region of the spectrum, typically between δ 9.5-10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The protons on the benzene (B151609) ring of the benzothiophene (B83047) core would appear in the aromatic region, generally between δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) would depend on their positions and their coupling with neighboring protons.

Thiophene (B33073) Proton: The single proton on the thiophene ring would also resonate in the aromatic region, with a chemical shift influenced by the adjacent ester and sulfur atom.

Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group would give rise to a sharp singlet, typically found in the upfield region of δ 3.5-4.0 ppm.

Expected ¹H NMR Data

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.0 - 8.5 | Doublet (d), Triplet (t), etc. | 4H total |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will produce a distinct signal in the spectrum.

Carbonyl Carbons: The carbon atoms of the aldehyde and ester carbonyl groups are highly deshielded and would appear far downfield, typically in the range of δ 160-190 ppm. The aldehyde carbon is generally found at a higher chemical shift than the ester carbonyl.

Aromatic and Thiophene Carbons: The carbon atoms of the fused aromatic rings would produce a cluster of signals in the δ 120-150 ppm region. The chemical shifts would be influenced by the attached functional groups and the heteroatom.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group is shielded and would appear upfield, typically around δ 50-60 ppm.

Expected ¹³C NMR Data

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (-C HO) | 185 - 195 |

| Ester Carbonyl (-C OOR) | 160 - 170 |

| Aromatic & Thiophene Carbons | 120 - 150 |

2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying the connectivity between different functional groups, for example, showing the correlation between the aldehyde proton and the aromatic ring carbon it is attached to, or between the methyl ester protons and the ester carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds.

C=O Stretching: The most prominent peaks in the IR spectrum would be the strong absorptions from the carbonyl groups. The aldehyde C=O stretch typically appears around 1700-1720 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1720-1740 cm⁻¹.

C-H Stretching: The aldehyde C-H stretch would show a characteristic pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C-O Stretching: The C-O stretch of the ester group would be visible as a strong band in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings would produce several bands in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1720 | Strong |

| Ester | C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde | C-H Stretch | ~2820 & ~2720 | Weak-Medium |

| Aromatic | C-H Stretch | > 3000 | Medium |

| Aliphatic (Methyl) | C-H Stretch | < 3000 | Medium |

| Ester | C-O Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₁H₈O₃S. The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of this formula, which is approximately 220.02 g/mol .

Fragmentation Patterns: The molecule would be expected to fragment in predictable ways upon ionization. Common fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment at [M-31]⁺.

Loss of the entire methyl ester group (-COOCH₃), leading to a fragment at [M-59]⁺.

Loss of the formyl group (-CHO), resulting in a fragment at [M-29]⁺.

Analysis of these fragments helps to confirm the presence and connectivity of the different functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of the compound must first be grown.

If a crystal structure were determined, it would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the formyl and methyl ester groups relative to the benzothiophene ring system.

Intermolecular Interactions: It would reveal how the molecules pack together in the crystal lattice, detailing any significant intermolecular forces such as hydrogen bonds or π-π stacking interactions. This information is crucial for understanding the solid-state properties of the material.

Currently, there is no published crystal structure for this compound in major crystallographic databases.

Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., LCMS)

The purity assessment and analysis of complex mixtures containing this compound and its derivatives are critically reliant on advanced chromatographic techniques. Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a particularly powerful analytical tool, offering high sensitivity and selectivity for the separation, identification, and quantification of individual components. jyoungpharm.org This section details the application of LC-MS in the analysis of the target compound, focusing on its utility in determining purity and characterizing related substances in a sample matrix.

The inherent complexity of synthetic chemical reactions often leads to the presence of impurities, such as starting materials, intermediates, by-products, and degradation products. For a compound like this compound, a thorough analysis is essential to ensure its chemical integrity. LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. mdpi.com

In a typical LC-MS analysis, the sample is first dissolved in a suitable solvent and injected into the HPLC system. The separation of components is achieved on a chromatographic column, often a reversed-phase column such as a C18, where separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to achieve optimal separation of compounds with a range of polarities.

Following separation by HPLC, the eluted components are introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined. This provides molecular weight information for each separated component, which is invaluable for identification.

Detailed Research Findings from Hypothetical LC-MS Analysis

Due to the limited availability of specific published LC-MS data for this compound, the following data is presented as a realistic and illustrative example of what a typical analysis might yield. This hypothetical data is based on the known principles of LC-MS analysis for similar aromatic and heterocyclic compounds.

The analysis of a synthesized batch of this compound could reveal the presence of the main compound along with minor impurities. The identification of these components would be based on their retention times and their mass spectral data.

Table 1: Illustrative LC-MS Data for the Analysis of this compound

| Peak No. | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Purity (%) |

| 1 | 3.5 | 193.0 | 4-Formyl-1-benzothiophene | 0.5 |

| 2 | 5.2 | 235.0 | This compound | 98.5 |

| 3 | 6.8 | 251.0 | Methyl 4-(hydroxymethyl)-1-benzothiophene-2-carboxylate | 0.8 |

| 4 | 8.1 | 221.0 | 4-Formyl-1-benzothiophene-2-carboxylic acid | 0.2 |

The data in the table illustrates how LC-MS can effectively separate the target compound (Peak 2) from potential impurities. The high-resolution mass spectrometry (HRMS) capability of modern LC-MS systems would allow for the determination of the elemental composition of each ion, further confirming the identity of the main peak and the structures of the impurities. jyoungpharm.org For example, impurity 1 could be an unreacted intermediate, impurity 3 a reduction by-product, and impurity 4 a hydrolysis product.

The purity of the main compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. In this illustrative case, the purity of this compound was determined to be 98.5%.

Computational and Theoretical Investigations of Methyl 4 Formyl 1 Benzothiophene 2 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For methyl 4-formyl-1-benzothiophene-2-carboxylate, DFT calculations are instrumental in elucidating its fundamental molecular properties. These calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) to achieve reliable results. jacsdirectory.com

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the electronic energy for various atomic arrangements and identifying the structure with the minimum energy. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial orientations of the molecule's substituents, particularly the formyl and carboxylate groups, which can rotate around their single bonds. By mapping the potential energy surface as a function of these rotations, researchers can identify the most stable conformer(s) and the energy barriers between them. For instance, studies on similar benzothiophene (B83047) derivatives have revealed that the planarity of the benzothiophene ring system is a key structural feature, with substituents potentially lying in or out of this plane depending on steric and electronic effects. nih.gov The optimized structure of this compound is expected to have the benzothiophene core as a planar structure.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-S Bond Length (Thiophene Ring) | ~1.7 Å |

| C=O Bond Length (Formyl Group) | ~1.2 Å |

| C=O Bond Length (Carboxylate Group) | ~1.2 Å |

| C-O Bond Length (Ester) | ~1.3 Å |

| Dihedral Angle (Benzene-Thiophene) | < 1° |

Note: The values in this table are representative and based on typical DFT calculations for similar benzothiophene derivatives.

Vibrational Frequency Calculations and Spectral Simulation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The results of these calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with the peaks observed in experimental spectra, a detailed assignment of the spectral bands to specific molecular motions can be made. This process helps to confirm the structure of the synthesized molecule and provides insights into its bonding characteristics. For example, the characteristic C=O stretching frequencies of the formyl and carboxylate groups are expected to be prominent features in the simulated spectrum of this compound. Theoretical calculations for similar molecules have shown good agreement between scaled theoretical wavenumbers and experimental values. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the formyl and carboxylate groups, indicating these as sites for electrophilic interaction. researchgate.net The area around the hydrogen atoms of the benzene (B151609) ring would likely exhibit a positive potential.

Electronic Structure and Reactivity Studies

Delving deeper into the electronic nature of this compound allows for a more nuanced understanding of its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy is related to its electron affinity and ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pku.edu.cn Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For benzothiophene derivatives, FMO analysis helps to understand their potential as charge transfer materials.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on typical DFT calculations for functionalized benzothiophenes and can vary depending on the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions between atoms, revealing the nature of intramolecular charge transfer and hyperconjugative interactions.

Global and Local Reactivity Descriptors

No studies detailing the global and local reactivity descriptors, such as chemical potential, hardness, electrophilicity index, or Fukui functions, for this compound were found.

Reaction Mechanism Studies through Computational Methods

There is no available research on the computational investigation of reaction mechanisms involving this compound.

Transition State Characterization

Information regarding the characterization of transition states for reactions with this compound is not present in the reviewed literature.

Energy Profiles of Key Transformations

No data on the energy profiles of chemical transformations involving this compound could be located.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No publications were found that presented a comparison between computationally predicted spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) and experimental data for this compound.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of Methyl 4-Formyl-1-Benzothiophene-2-Carboxylate Chemistry

The current academic understanding of this compound is primarily contextual, derived from the extensive research into its core heterocyclic structure, the benzothiophene (B83047) scaffold. Benzothiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry and materials science due to their wide range of biological activities and electronic properties. researchgate.netnih.gov The chemistry of the specific title compound is understood through the reactivity of its constituent parts: the benzothiophene core, the formyl (aldehyde) group at the 4-position, and the methyl carboxylate (ester) group at the 2-position.

The benzothiophene core itself is known to be accessible through various synthetic strategies, including electrophilic cyclization, palladium-catalyzed C-S coupling, and annulation reactions of substituted benzenes. morressier.comwikipedia.org The functional groups present on this compound make it a versatile synthetic intermediate. myskinrecipes.com The aldehyde group is a reactive handle for a multitude of transformations, such as reductive aminations, Wittig reactions, and condensations, allowing for the extension of the molecular framework. Similarly, the methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for chemical modification. Research on related structures, such as 3-amino-2-formyl-functionalized benzothiophenes, has demonstrated how these "amino aldehyde" derivatives can be used to synthesize libraries of novel fused heterocyclic systems, like benzothieno[3,2-b]pyridines, through domino reactions. nih.gov This highlights the role of the title compound as a valuable building block for creating more complex chemical entities.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the broad interest in the benzothiophene class, a significant knowledge gap exists for this compound specifically. There is a lack of published research detailing its unique synthesis, characterization, and reactivity profile. The primary unexplored avenue is the systematic investigation of this particular molecule.

Key knowledge gaps include:

Dedicated Synthetic Routes: While general methods for benzothiophene synthesis exist, optimized, high-yield synthetic routes specifically targeting the 2,4-disubstitution pattern of the title compound are not well-documented. Developing a scalable and efficient synthesis is a crucial first step.

Physicochemical Properties: Fundamental data regarding its solubility, stability, melting point, and spectroscopic characteristics (NMR, IR, MS) are not readily available in comprehensive academic literature.

Reaction Kinetics and Mechanisms: The influence of the electron-withdrawing formyl and carboxylate groups on the aromaticity and reactivity of the benzothiophene ring system has not been specifically studied. Understanding how these groups modulate electrophilic or nucleophilic substitution reactions is a significant gap.

Biological Activity Profile: While the benzothiophene scaffold is associated with numerous biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties, the specific biological profile of this compound remains uninvestigated. nih.govnih.gov Its potential as a therapeutic agent is entirely unexplored.

Material Science Applications: Functionalized benzothiophenes are used in organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bgu.ac.ilresearchgate.net The potential for the title compound or its derivatives to serve as precursors for new organic semiconductor materials is an open question.

Directions for Future Synthetic Innovations and Methodological Development

Future research should focus on innovative synthetic methodologies to access and derivatize this compound and its analogs efficiently and sustainably.

Modern C-H Functionalization: A key area for development is the application of transition-metal-catalyzed C-H functionalization. researchgate.net Developing methods to directly install the formyl and carboxylate groups onto a pre-existing benzothiophene core would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. manchester.ac.uk

Photoredox and Electrocatalysis: Exploring photoredox or electrochemical catalysis for the synthesis and modification of this scaffold could provide milder and more selective reaction conditions compared to traditional thermal methods. These techniques could be particularly useful for late-stage functionalization.

Domino and One-Pot Reactions: Designing novel domino reaction sequences that rapidly construct the functionalized benzothiophene core in a single operation would be a significant advance. nih.govresearchgate.net For instance, a cascade reaction involving cyclization and concurrent formylation or carboxylation could streamline synthesis.

Flow Chemistry: The implementation of continuous flow chemistry could offer improved control over reaction parameters, enhance safety, and facilitate scalability for the synthesis of the title compound and its derivatives. This would be particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Aryne Chemistry: Recent advances in using aryne precursors to react with alkynyl sulfides have provided a one-step procedure for generating complex benzothiophene derivatives. chemistryviews.org Adapting this methodology could offer a novel and direct route to the target molecule's substitution pattern.

Potential for this compound in the Development of Advanced Chemical Entities

The bifunctional nature of this compound makes it a highly promising platform for the development of advanced chemical entities across multiple disciplines.

Medicinal Chemistry: The benzothiophene core is present in approved drugs like raloxifene (B1678788) and sertaconazole. wikipedia.org The title compound is an ideal starting point for creating extensive compound libraries for drug discovery. The aldehyde can be converted into imines, oximes, hydrazones, or secondary alcohols, while the ester can be converted into a range of amides. This allows for systematic exploration of the structure-activity relationship (SAR) to develop new potent and selective agents against various diseases, such as cancer, microbial infections, and inflammatory conditions. researchgate.netnih.gov

Organic Materials Science: Benzothiophene-based structures, particularly rhhz.netbenzothieno[3,2-b] rhhz.netbenzothiophene (BTBT) derivatives, are prized for their high charge carrier mobility and stability in organic electronics. researchgate.netresearchgate.net The title compound could serve as a key building block for novel π-conjugated systems. The formyl and ester groups provide synthetic handles to attach solubilizing chains or to polymerize the core into larger, well-defined architectures for use in OFETs, OLEDs, and organic solar cells. bgu.ac.ilresearchgate.net

Chemical Probes and Sensors: The benzothiophene core possesses inherent fluorescence. By chemically modifying the aldehyde group with specific recognition moieties, it may be possible to develop novel fluorescent probes for detecting specific ions, molecules, or biological targets.

The following table outlines potential research directions stemming from the compound's structure.

| Research Avenue | Target Application | Rationale |

| Medicinal Chemistry | Kinase Inhibitors | Benzothiophene is a known scaffold for kinase inhibitors; derivatization can target specific kinase binding pockets. |

| Antimicrobial Agents | The electron-rich sulfur heterocycle can interact with biological targets in bacteria and fungi. | |

| Materials Science | Organic Semiconductors | Elaboration into larger π-conjugated systems can create materials with tunable electronic properties for OFETs. |

| Fluorescent Dyes | Modification of the core can tune emission wavelengths for applications in OLEDs and bio-imaging. | |

| Agrochemicals | Fungicides/Herbicides | Thiophene-based compounds are used in agrochemicals; new derivatives could lead to novel crop protection agents. |

Q & A

Basic: What are the recommended synthetic routes for methyl 4-formyl-1-benzothiophene-2-carboxylate?

Methodological Answer:

The synthesis typically involves three stages:

Benzothiophene Core Formation : Cyclization of thiophene derivatives or coupling reactions using transition-metal catalysts (e.g., Pd-mediated cross-coupling) to construct the benzothiophene backbone.

Functional Group Introduction : The formyl group at the 4-position is introduced via Vilsmeier-Haack formylation or directed lithiation followed by quenching with dimethylformamide (DMF).